molecular formula C21H17ClN4O3 B4866003 3-(4-Chlorophenyl)-1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine

3-(4-Chlorophenyl)-1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B4866003
M. Wt: 408.8 g/mol
InChI Key: LXTVYGGWCGPENC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine is a complex organic compound that features a triazole ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine typically involves multiple steps, including the formation of the triazole ring and the introduction of the furan and chlorophenyl groups. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

    Introduction of the Furan Ring: This step may involve the use of furan-2-carboxylic acid or its derivatives, which can be coupled with the triazole ring through amide bond formation.

    Attachment of the Chlorophenyl Group: This can be done using chlorobenzene derivatives in substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-diones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: These compounds share the furan ring structure and have similar biological activities.

    Triazole Derivatives: Compounds with a triazole ring often exhibit similar chemical reactivity and biological properties.

    Chlorophenyl Compounds: These compounds share the chlorophenyl group and can undergo similar substitution reactions.

Uniqueness

What sets 3-(4-Chlorophenyl)-1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties

Properties

IUPAC Name

[3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-28-17-10-4-14(5-11-17)13-23-21-24-19(15-6-8-16(22)9-7-15)25-26(21)20(27)18-3-2-12-29-18/h2-12H,13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTVYGGWCGPENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 2
3-(4-Chlorophenyl)-1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorophenyl)-1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 5
3-(4-Chlorophenyl)-1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 6
3-(4-Chlorophenyl)-1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine

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